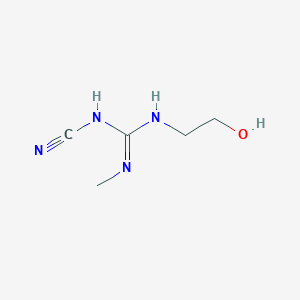
N,N'-Bis(2-methoxyphenyl)methanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(2-methoxyphenyl)methanimidamide is an organic compound with the molecular formula C15H16N2O2 It is characterized by the presence of two methoxyphenyl groups attached to a methanimidamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-methoxyphenyl)methanimidamide typically involves the reaction of 2-methoxyaniline with formamidine acetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2-methoxyphenyl)methanimidamide may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
N,N’-Bis(2-methoxyphenyl)methanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
N,N’-Bis(2-methoxyphenyl)methanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which N,N’-Bis(2-methoxyphenyl)methanimidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N,N’-Bis(2,4-dimethylphenyl)methanimidamide
- N,N’-Bis(3-methoxyphenyl)methanimidamide
- N,N’-Bis(2,4-xylyl)formamidine
Uniqueness
N,N’-Bis(2-methoxyphenyl)methanimidamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
属性
CAS 编号 |
68012-05-5 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
N,N'-bis(2-methoxyphenyl)methanimidamide |
InChI |
InChI=1S/C15H16N2O2/c1-18-14-9-5-3-7-12(14)16-11-17-13-8-4-6-10-15(13)19-2/h3-11H,1-2H3,(H,16,17) |
InChI 键 |
GKAUVDQVDVCZJP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC=NC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)


![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)




![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)




